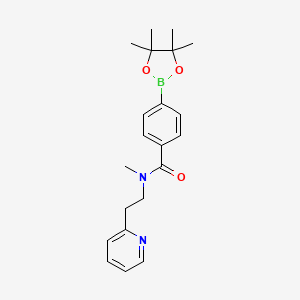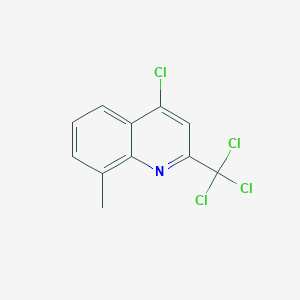
3-(1-甲基-1,2,3,6-四氢吡啶-4-基)-1H-吲哚-5-甲腈
概述
描述
“3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile” is a chemical compound with the molecular weight of 150.22 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H14N2/c1-11-7-4-9(5-8-11)3-2-6-10/h4H,2-3,5,7-8H2,1H3 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .科学研究应用
多组分合成和抗癌活性
一项研究报告了通过一锅多组分反应合成新化合物,包括与指定化学物质相关的结构,这些化合物对人类癌细胞系(包括结肠癌和肺癌)表现出有效的抗癌活性 (Radwan、Alminderej 和 Awad,2020)。
SARS-CoV-2 RdRp 的抑制剂
对具有吲哚结构的氮杂芴衍生物的研究揭示了它们作为 SARS-CoV-2 RdRp 酶抑制剂的潜力,表明相关化合物在抗病毒研究中的适用性 (Venkateshan、Muthu、Suresh 和 Ranjith Kumar,2020)。
生物活性分散染料的合成
一项研究重点关注了从类似于 3-(1-甲基-1,2,3,6-四氢吡啶-4-基)-1H-吲哚-5-甲腈的化合物衍生的新型偶氮分散染料的合成,展示了它们在染色聚酯织物中的潜在应用并评估了它们的抗菌活性 (Ashkar、El-Apasery、Touma 和 Elnagdi,2012)。
作用机制
Target of Action
The primary target of this compound is human neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a key cellular signaling molecule, particularly in neurons. The role of nNOS is crucial in neurotransmission, immune response, and regulation of cell death .
Mode of Action
The compound acts as an inhibitor of nNOS . It binds to the active site of the enzyme, preventing it from producing nitric oxide. This results in a decrease in nitric oxide levels, which can affect various physiological processes where nitric oxide acts as a signaling molecule .
Biochemical Pathways
The inhibition of nNOS affects the nitric oxide pathway. Nitric oxide is a critical component in several biochemical pathways, including neurotransmission and immune response. By inhibiting nNOS, the compound can potentially affect these pathways, leading to changes in neuronal signaling and immune response .
Pharmacokinetics
The compound’s ability to inhibit nnos suggests that it can cross the blood-brain barrier and interact with its target in the brain .
Result of Action
The inhibition of nNOS by this compound can lead to a decrease in nitric oxide production. This can result in changes in neurotransmission and immune response, potentially affecting various physiological processes .
属性
IUPAC Name |
3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-18-6-4-12(5-7-18)14-10-17-15-3-2-11(9-16)8-13(14)15/h2-4,8,10,17H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOKHIURIJOQKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566322 | |
| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116480-60-5 | |
| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
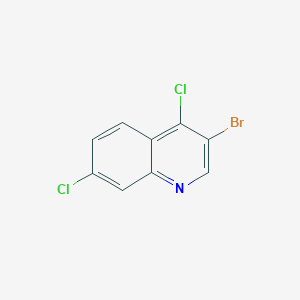
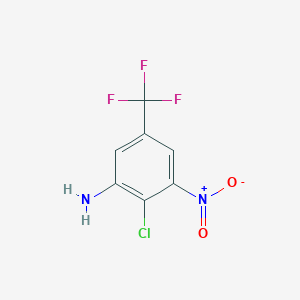
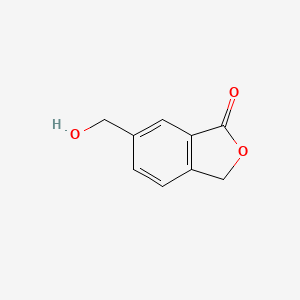
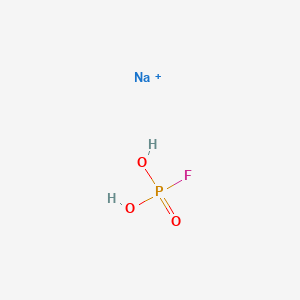
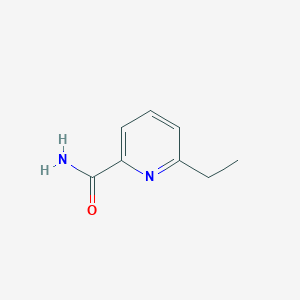

![4-[2-[2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine](/img/structure/B1628319.png)

